6-Chloro-7-methyl-2-(pyridin-4-yl)indoline

Description

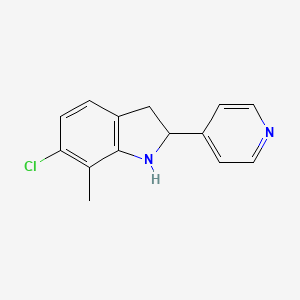

6-Chloro-7-methyl-2-(pyridin-4-yl)indoline is a heterocyclic compound featuring an indoline core substituted with chlorine at position 6, a methyl group at position 7, and a pyridin-4-yl moiety at position 2. This structure combines aromatic nitrogen-containing rings (indoline and pyridine) with electron-withdrawing (Cl) and electron-donating (CH₃) substituents, enabling unique electronic and steric properties.

For instance, indoline derivatives with pyridinyl substituents are frequently integrated into metal-organic frameworks (MOFs) or photoresponsive systems due to their ligand-like behavior .

Properties

Molecular Formula |

C14H13ClN2 |

|---|---|

Molecular Weight |

244.72 g/mol |

IUPAC Name |

6-chloro-7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C14H13ClN2/c1-9-12(15)3-2-11-8-13(17-14(9)11)10-4-6-16-7-5-10/h2-7,13,17H,8H2,1H3 |

InChI Key |

QHPFVGIEGDANQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1NC(C2)C3=CC=NC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methyl-2-(pyridin-4-yl)indoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indoline ring. The specific substituents, such as the chloro, methyl, and pyridin-4-yl groups, can be introduced through subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-methyl-2-(pyridin-4-yl)indoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can modify the functional groups, such as reducing the pyridin-4-yl group to a piperidine derivative.

Substitution: Electrophilic substitution reactions can introduce new substituents at specific positions on the indoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives, while substitution reactions can produce various substituted indolines.

Scientific Research Applications

6-Chloro-7-methyl-2-(pyridin-4-yl)indoline has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

Medicine: Potential therapeutic applications include anticancer, antiviral, and antimicrobial activities.

Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-7-methyl-2-(pyridin-4-yl)indoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism depends on the biological context and the specific target being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Photoresponsive Materials

Photochromic indoline derivatives, such as di(pyridin-4-yl)spiro[chromene-2,2′-indoline] , share the pyridinyl-indoline backbone but incorporate additional spirocyclic chromene units. These compounds exhibit reversible photoisomerization and are used in MOFs for smart membranes or sensing applications. Key differences include:

- Substituent Effects : The absence of spirocyclic groups in 6-chloro-7-methyl-2-(pyridin-4-yl)indoline reduces photoresponsive behavior but enhances thermal stability.

- Coordination Chemistry: Pyridinyl groups in both compounds enable metal coordination, but the spirochromene analogs show faster cycloreversion kinetics (~seconds vs. hours for non-spiro derivatives) .

| Property | This compound | Di(pyridin-4-yl)spiro[chromene-2,2′-indoline] |

|---|---|---|

| Molecular Weight (g/mol) | ~258.7 (estimated) | ~450 (reported) |

| Photoisomerization | Not observed | Reversible (N=N or spirobond) |

| Application | Precursor for ligands/pharmaceuticals | Smart membranes, MOFs |

Indoline-Based Dyes for Solar Cells

Indoline dyes like D149 (used in dye-sensitized solar cells, DSSCs) share the indoline core but feature cyanoacrylic acid anchoring groups and extended π-conjugation. Comparative insights:

- Electronic Properties : The chloro and methyl substituents in this compound reduce electron injection efficiency compared to dyes with electron-withdrawing anchoring groups (e.g., -COOH).

Amino-Substituted Indolines

6-Aminoindoline dihydrochloride lacks the pyridinyl and methyl groups but introduces an amino substituent. Key contrasts:

- Solubility: The amino group improves aqueous solubility (critical for drug formulations), whereas the chloro and methyl groups in the target compound enhance lipid solubility.

- Reactivity: Aminoindolines undergo electrophilic substitution more readily, while the chloro substituent in the target compound directs reactivity to specific ring positions .

Biological Activity

6-Chloro-7-methyl-2-(pyridin-4-yl)indoline is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This compound is characterized by its unique indoline structure, which includes a chlorine atom and a methyl group at specific positions, as well as a pyridine ring. This article explores the biological activity of this compound, including its mechanisms of action, antiproliferative effects, and structure-activity relationships.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling and proliferation. The compound may act as an inhibitor of specific enzymes, particularly protein kinases that play critical roles in cancer cell growth and survival. Its interaction with these targets can modulate cellular pathways, leading to altered cell proliferation and apoptosis.

Antiproliferative Activity

Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicate that this compound exhibits significant cytotoxicity, which varies depending on the concentration and the specific cancer type being targeted.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.12 | Induction of apoptosis via caspase activation |

| K562 (Leukemia) | 3.45 | Inhibition of cell cycle progression |

| A549 (Lung) | 4.76 | Disruption of microtubule dynamics |

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the chlorine atom and the methyl group at specific positions enhances its solubility and reactivity, potentially increasing its binding affinity to biological targets.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into how modifications can influence biological activity:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 7-Chloro-2-(pyridin-4-yl)indoline | Similar indoline structure | Moderate antiproliferative effects |

| 6-Chloro-7-methylindole | Lacks pyridine ring | Lower activity |

| 5-Chloroindole | Indole structure without additional substituents | Minimal activity |

Case Studies

- MCF-7 Breast Cancer Cells : In a study investigating the effects on MCF-7 cells, treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of 5.12 µM. Mechanistic studies indicated that this compound induces apoptosis through caspase activation pathways.

- K562 Leukemia Cells : Another study reported that K562 cells showed an IC50 value of 3.45 µM when treated with the compound, suggesting strong inhibitory effects on cell cycle progression. Flow cytometry analysis confirmed that treated cells exhibited increased sub-G1 phase populations indicative of apoptosis.

- A549 Lung Cancer Cells : In A549 lung cancer cells, treatment resulted in an IC50 value of 4.76 µM, demonstrating disruption of microtubule dynamics leading to mitotic arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.